molecular formula C4H5NO2 B123630 4-Oxazolemethanol CAS No. 155742-48-6

4-Oxazolemethanol

Cat. No. B123630
CAS RN: 155742-48-6
M. Wt: 99.09 g/mol
InChI Key: BKHIXCNJVHVHAG-UHFFFAOYSA-N
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Description

4-Oxazolemethanol is a pyridine derivative that can be used as an orthogonal heteroarylation partner . This compound reacts with iodides to form the corresponding 4-oxazolium salt, which can be converted into a variety of oxazoles .


Synthesis Analysis

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has increased in the past few years . Oxazole derivatives have been synthesized and evaluated for their various biological activities .


Molecular Structure Analysis

The molecular formula of 4-Oxazolemethanol is C4H5NO2 . It is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Oxazoles and its derivatives are a part of a number of medicinal compounds . They have been used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .


Physical And Chemical Properties Analysis

4-Oxazolemethanol has a molecular weight of 99.09 g/mol . It is a liquid at room temperature . The storage temperature is recommended to be 2-8°C .

Scientific Research Applications

Asymmetric Reduction Catalyst

4-Oxazolemethanol can serve as a chiral catalyst in asymmetric reductions. Specifically, it can be used to prepare chiral oxazoborolidine borane complexes. These complexes exhibit enantioselective reduction activity, converting aromatic ketones into secondary alcohols with high yields and moderate optical purity .

Mechanism of Action

Safety and Hazards

The safety information for 4-Oxazolemethanol includes hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The worldwide development of antimicrobial resistance forces scientists to search for new compounds to which microbes would be sensitive . Many new structures contain the 1,3,4-oxadiazole ring, which have shown various antimicrobial activity . Therefore, the future research on 1,3,4-oxadiazole derivatives, including 4-Oxazolemethanol, is very promising .

properties

IUPAC Name

1,3-oxazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c6-1-4-2-7-3-5-4/h2-3,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHIXCNJVHVHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579735
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxazolemethanol

CAS RN

155742-48-6
Record name (1,3-Oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-oxazol-4-ylmethanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the potential applications of 4-oxazolemethanol derivatives in asymmetric synthesis?

A1: Research indicates that certain 4-oxazolemethanol derivatives, such as (αS, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- 4-oxazolemethanol, can be complexed with borane to create effective catalysts for the asymmetric reduction of aromatic ketones []. This has significant implications for the development of enantioselective synthesis routes for various chiral compounds.

Q2: How does the configuration of 4-oxazolemethanol derivatives influence their reactivity?

A2: Studies have demonstrated the successful synthesis and configuration inversion of substituted oxazolines []. For instance, attempting to convert (α-S, 4S)-2-dichloromethyl- 4, 5-dihydro-α- ( 4-nitrophenyl)- 4-oxazolemethanol to its (4S, 5R) isomer unexpectedly yielded the configuration inversion product (1R, 2S)-2-dichloroacetamido-1-(4-nitrophenyl)-1, 3-propane-diol []. This highlights the importance of stereochemistry in the reactivity and potential applications of these compounds.

Q3: Can you provide an example of a specific synthetic route for a 4-oxazolemethanol derivative?

A3: One example involves the preparation of (R)-2,2-dichloro-N-[1-(fluoromethyl)-2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl]acetamide, a key intermediate in the synthesis of florfenicol []. This process involves multiple stages utilizing various reagents and highlights the complexity of synthesizing these specific 4-oxazolemethanol derivatives.

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